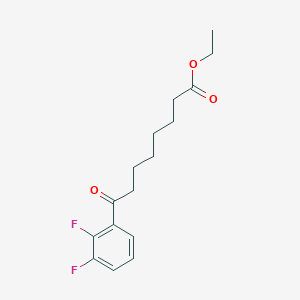

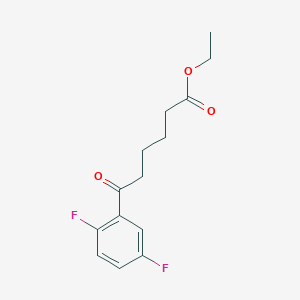

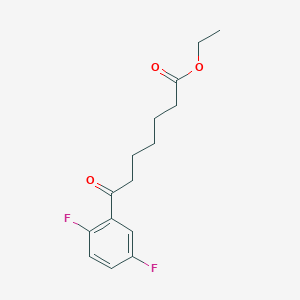

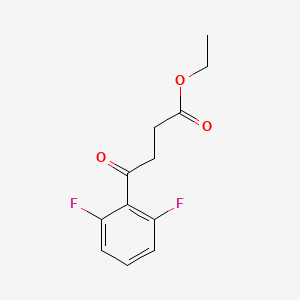

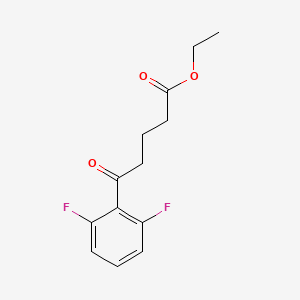

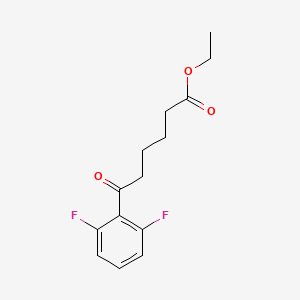

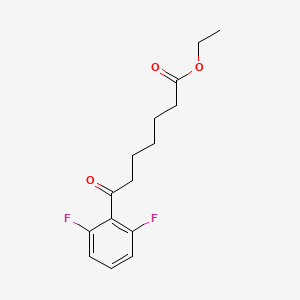

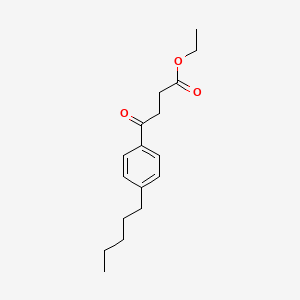

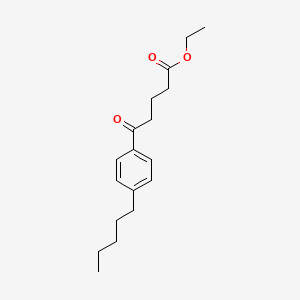

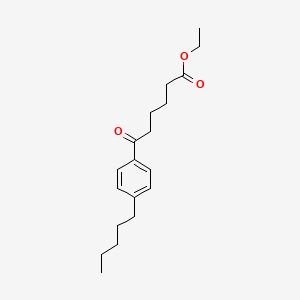

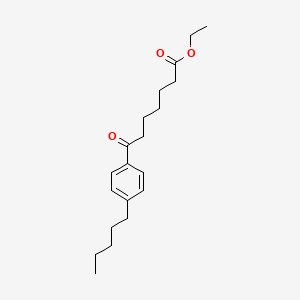

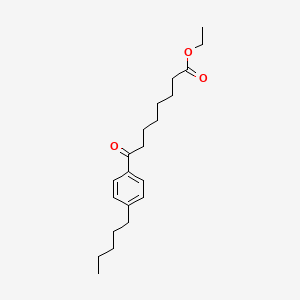

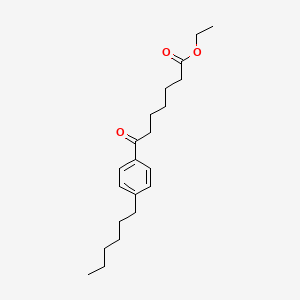

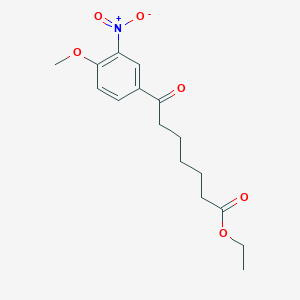

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is a complex organic compound. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to 4-METHOXY-3-NITROACETOPHENONE1, which is a compound with a similar structure. This compound has a molecular formula of C9H9NO4 and a molecular weight of 195.171.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is not available in the literature.

Chemical Reactions Analysis

The chemical reactions involving Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate are not well-documented. However, related compounds often undergo reactions with semicarbazide in the presence of phosphorus oxychloride2.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental techniques. For the related compound 4-METHOXY-3-NITROACETOPHENONE, the melting point is 97-100 °C, the boiling point is predicted to be 315.1±22.0 °C, and the density is predicted to be 1.244±0.06 g/cm31. However, the specific physical and chemical properties for Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate are not available in the literature.

科学研究应用

Synthesis and Antiproliferative Activity Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate and related compounds have been synthesized and evaluated for their antiproliferative activities. For instance, 7-[(2-{[(2E)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate exhibits moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating its potential in cancer research (Nurieva et al., 2015).

Reductive Monoalkylation of Nitro Aryls The compound undergoes reductive monoalkylation during the reduction of the nitro functionality to the corresponding primary amine. The reaction's scope and conditions have been investigated, showing significant potential for chemical synthesis applications (Sydnes et al., 2008).

Crystal and Molecular Structure Studies Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate analogs have been studied for their crystal and molecular structures, contributing valuable information to the field of material science and paving the way for further applications in various technological fields (Kaur et al., 2012).

Asymmetric Reduction Using Rhizopus Species The compound and its derivatives have been reduced enantioselectively using the fungus Rhizopus arrhizus and other Rhizopus species. This bio-catalytic approach offers an environmentally friendly alternative to conventional chemical synthesis, with potential applications in producing optically active compounds (Salvi & Chattopadhyay, 2006).

安全和危害

The safety and hazards associated with Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate are not well-documented. However, related compounds often have safety warnings associated with them1.

未来方向

The future directions for research on Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate are not clear due to the lack of information available about this compound. Further research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.

属性

IUPAC Name |

ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-3-23-16(19)8-6-4-5-7-14(18)12-9-10-15(22-2)13(11-12)17(20)21/h9-11H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPZCNKTTQSXIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645843 |

Source

|

| Record name | Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |

CAS RN |

898758-95-7 |

Source

|

| Record name | Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。